molecular formula C14H12F3NO B6351403 N-Benzyl-4-(trifluoromethoxy)aniline CAS No. 150879-97-3

N-Benzyl-4-(trifluoromethoxy)aniline

Cat. No. B6351403
CAS RN: 150879-97-3
M. Wt: 267.25 g/mol
InChI Key: ZGLXKTRNOFWMLJ-UHFFFAOYSA-N
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Description

N-Benzyl-4-(trifluoromethoxy)aniline is a chemical compound used for scientific research . It is related to 4-(Trifluoromethoxy)aniline, which has been used in the synthesis of various compounds, including side-group liquid-crystalline polymethacrylates with fluorine-containing mesogens, derivatives of 3-(quinolin-3-yl)acrylates, and a series of novel Schiff bases .

Scientific Research Applications

Metalation and Structural Elaboration

Trifluoromethoxy-substituted anilines like N-Benzyl-4-(trifluoromethoxy)aniline undergo metalation, a process involving hydrogen/lithium permutation. This process varies depending on the N-protective group used. For instance, N-tert-Butoxycarbonyl-2- and -4-(trifluoromethoxy)aniline react with tert-butyllithium at specific positions, allowing for selective electrophilic trapping and product formation (Leroux, Castagnetti, & Schlosser, 2003).

Liquid Crystals and Mesogenic Properties

4-Octyloxy-N-(benzylidene)aniline derivatives, including 4-trifluoromethyl and 4-trifluoromethoxy derivatives, exhibit stable smectic phases. They show distinct liquid crystalline properties like high orientational order and influence the stability of monolayer smectic states (Miyajima, Nakazato, Sakoda, & Chiba, 1995).

Dendrimers and Organic Materials

This compound is a key component in the synthesis and structure of novel dendritic melamines, contributing to their self-organizing and self-assembling behavior in solution and solid state. This synthesis involves iterative, convergent-chemoselective processes (Morar et al., 2018).

Synthesis of Aniline Derivatives

Facilitating the synthesis of methyl 4-acetamido-3-(trifluoromethoxy)benzoate, this compound derivatives serve as essential building blocks. This synthesis involves using Togni reagent II and demonstrates the applicability to a broad spectrum of ortho-trifluoromethoxylated aniline derivatives (Feng & Ngai, 2016).

Electro-Optic Applications

This compound plays a role in the synthesis of high molecular weight polycarbonate with high thermal stability. This polymer, soluble in common organic solvents, has potential applications in electro-optics (Suresh et al., 2003).

Electronic and Molecular Properties

Studies focusing on the electronic and molecular properties of related compounds like 4-nitro-3-(trifluoromethyl)aniline provide insights into the influence of substituents like the trifluoromethoxy group on molecular and electronic properties (Saravanan, Balachandran, & Viswanathan, 2014).

Anodic N-N Bond Formation

This compound contributes to the understanding of the mechanism of anodic N-N bond formation, which is crucial for synthesizing medicinally relevant structures. Electrochemical synthesis and studies on anilides and dianilides have expanded the applicability of this method (Gieshoff et al., 2017).

Safety and Hazards

N-Benzyl-4-(trifluoromethoxy)aniline is considered hazardous. It is combustible, toxic if swallowed, fatal in contact with skin, causes skin irritation, causes serious eye damage, may cause respiratory irritation, and may cause damage to organs through prolonged or repeated exposure .

properties

IUPAC Name

N-benzyl-4-(trifluoromethoxy)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F3NO/c15-14(16,17)19-13-8-6-12(7-9-13)18-10-11-4-2-1-3-5-11/h1-9,18H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGLXKTRNOFWMLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=CC=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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